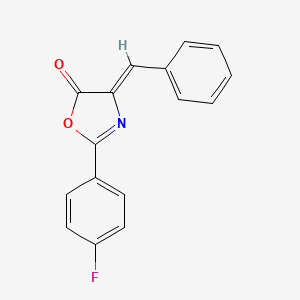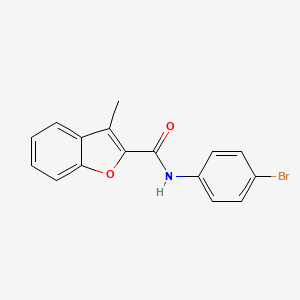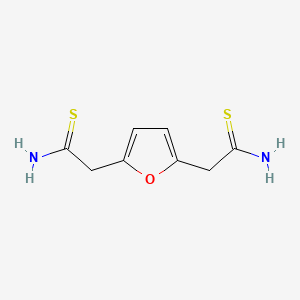
2,2'-(2,5-furandiyl)diethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2,5-furandiyl)diethanethioamide, also known as FEDA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FEDA belongs to the class of furan-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,2'-(2,5-furandiyl)diethanethioamide is not fully understood. However, it has been proposed that 2,2'-(2,5-furandiyl)diethanethioamide exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide may also exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-(2,5-furandiyl)diethanethioamide has been shown to have several biochemical and physiological effects. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to decrease the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2,2'-(2,5-furandiyl)diethanethioamide was also found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its low toxicity. 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in cell-based assays. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide is relatively easy to synthesize using simple chemical reactions. However, one limitation of using 2,2'-(2,5-furandiyl)diethanethioamide in lab experiments is its poor solubility in water. This may limit its use in certain assays that require water-soluble compounds.
Orientations Futures
For the study of 2,2'-(2,5-furandiyl)diethanethioamide include investigating its potential therapeutic applications in animal models and developing 2,2'-(2,5-furandiyl)diethanethioamide derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
2,2'-(2,5-furandiyl)diethanethioamide can be synthesized using various methods, including the reaction of 2,5-furandicarboxylic acid with ethylenediamine and thionyl chloride. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a yellow powder. Another method involves the reaction of 2,5-furandicarboxylic acid with ethylenediamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction mixture is then refluxed in ethanol to obtain 2,2'-(2,5-furandiyl)diethanethioamide as a white powder.
Applications De Recherche Scientifique
2,2'-(2,5-furandiyl)diethanethioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2,2'-(2,5-furandiyl)diethanethioamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 2,2'-(2,5-furandiyl)diethanethioamide was also found to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. Additionally, 2,2'-(2,5-furandiyl)diethanethioamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[5-(2-amino-2-sulfanylideneethyl)furan-2-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c9-7(12)3-5-1-2-6(11-5)4-8(10)13/h1-2H,3-4H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBHOSYCHCDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CC(=S)N)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Furan-2,5-diyldiethanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

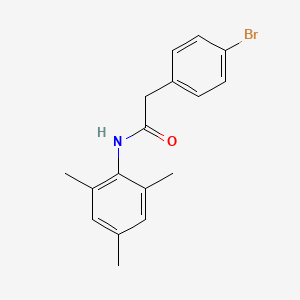
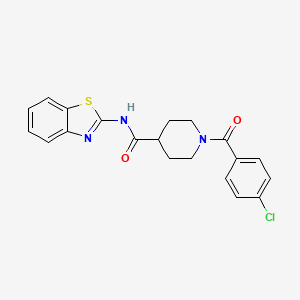

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
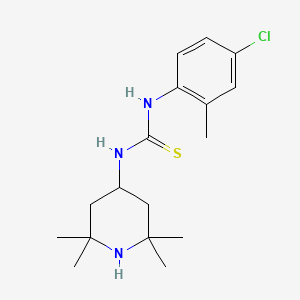
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5705555.png)
